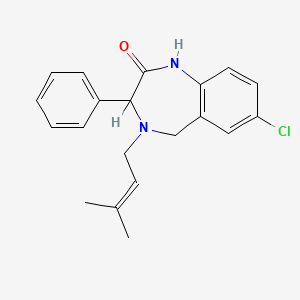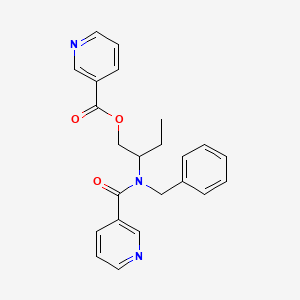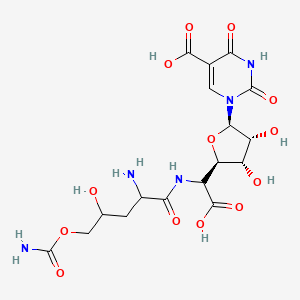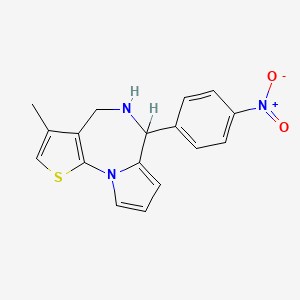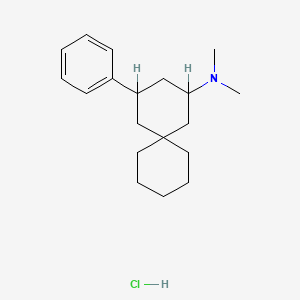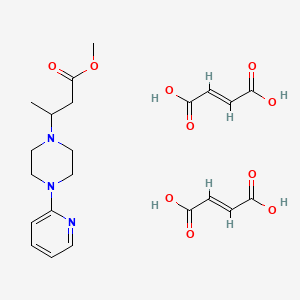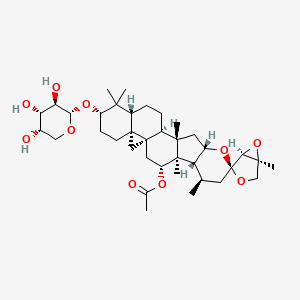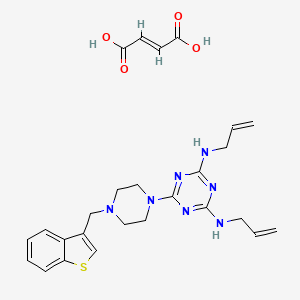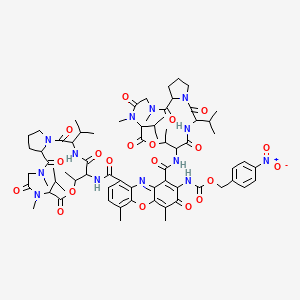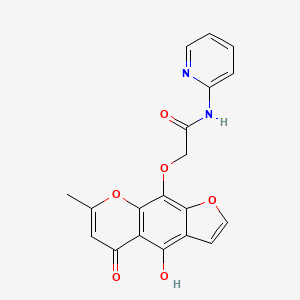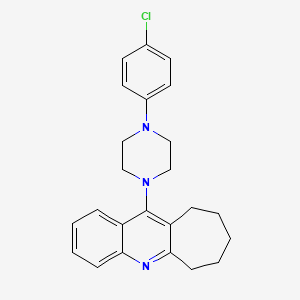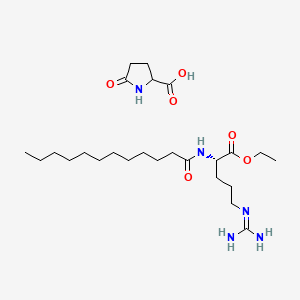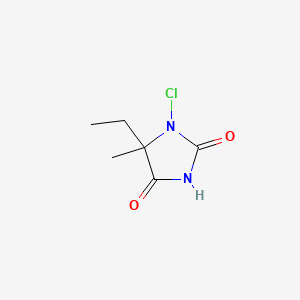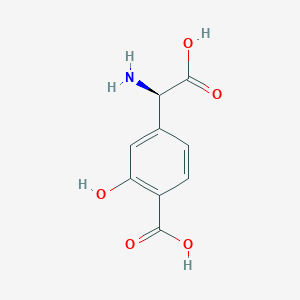
(R)-4-Carboxy-3-hydroxyphenylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-Carboxy-3-hydroxyphenylglycine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a carboxyl group, a hydroxyl group, and a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Carboxy-3-hydroxyphenylglycine typically involves the use of specific reagents and catalysts to achieve the desired stereochemistry. One common method involves the use of chiral catalysts to induce the formation of the ®-enantiomer. The reaction conditions often include controlled temperatures and pH levels to ensure the stability of the compound during synthesis.
Industrial Production Methods
In industrial settings, the production of ®-4-Carboxy-3-hydroxyphenylglycine may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing production costs. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain high-purity products.
化学反応の分析
Types of Reactions
®-4-Carboxy-3-hydroxyphenylglycine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride, leading to the formation of different derivatives.
Substitution: Substitution reactions can occur at the hydroxyl or carboxyl groups, where other functional groups replace the existing ones.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
科学的研究の応用
®-4-Carboxy-3-hydroxyphenylglycine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in various biochemical pathways and its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-4-Carboxy-3-hydroxyphenylglycine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
(S)-4-Carboxy-3-hydroxyphenylglycine: The enantiomer of the compound with different stereochemistry.
4-Carboxyphenylglycine: Lacks the hydroxyl group, leading to different chemical properties.
3-Hydroxyphenylglycine: Lacks the carboxyl group, affecting its reactivity and applications.
Uniqueness
®-4-Carboxy-3-hydroxyphenylglycine is unique due to its specific stereochemistry and the presence of both carboxyl and hydroxyl groups
特性
CAS番号 |
133991-31-8 |
|---|---|
分子式 |
C9H9NO5 |
分子量 |
211.17 g/mol |
IUPAC名 |
4-[(R)-amino(carboxy)methyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C9H9NO5/c10-7(9(14)15)4-1-2-5(8(12)13)6(11)3-4/h1-3,7,11H,10H2,(H,12,13)(H,14,15)/t7-/m1/s1 |
InChIキー |
GXZSAQLJWLCLOX-SSDOTTSWSA-N |
異性体SMILES |
C1=CC(=C(C=C1[C@H](C(=O)O)N)O)C(=O)O |
正規SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


